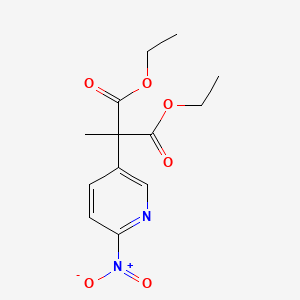![molecular formula C16H18O4S B13985242 1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene CAS No. 7479-13-2](/img/structure/B13985242.png)
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene is an organic compound with the molecular formula C16H18O4S It is a derivative of benzene, featuring methoxy groups at the 1 and 2 positions, and a phenylsulfonyl ethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with a suitable sulfonyl chloride in the presence of a base, such as pyridine, to introduce the phenylsulfonyl group. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. The methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the phenylsulfonyl ethyl group, making it less versatile in certain chemical reactions.
4-Methoxyphenylsulfonyl Ethylbenzene: Contains only one methoxy group, which may affect its reactivity and applications.
1,2-Dimethoxy-4-ethylbenzene: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7479-13-2 |
|---|---|
Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)ethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S/c1-12(21(17,18)14-7-5-4-6-8-14)13-9-10-15(19-2)16(11-13)20-3/h4-12H,1-3H3 |
InChI Key |
QEFKREHPNMDMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
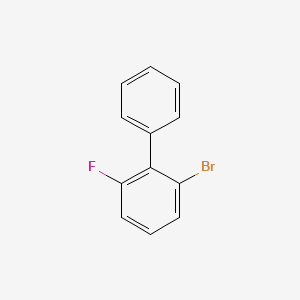
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
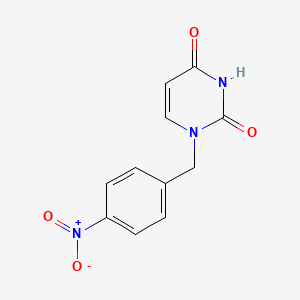
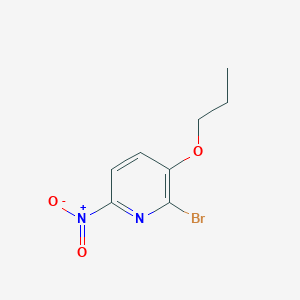
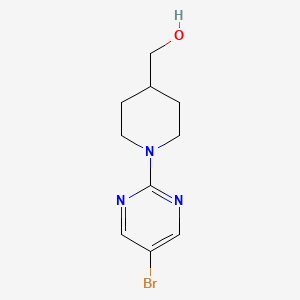

![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
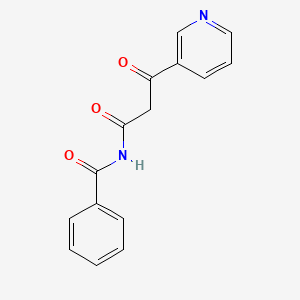
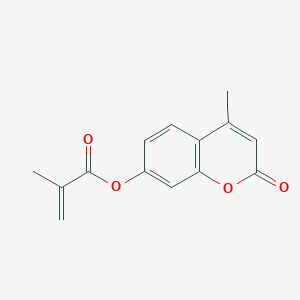
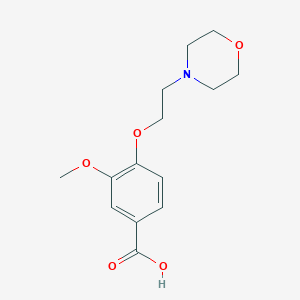
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
